Ethyl N-tert-butylcarbamate
CAS No.: 1611-50-3
Cat. No.: VC7950693
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1611-50-3 |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.2 g/mol |
| IUPAC Name | ethyl N-tert-butylcarbamate |
| Standard InChI | InChI=1S/C7H15NO2/c1-5-10-6(9)8-7(2,3)4/h5H2,1-4H3,(H,8,9) |
| Standard InChI Key | CUICPJOPYVMUPK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC(C)(C)C |
| Canonical SMILES | CCOC(=O)NC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structure
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IUPAC Name: Ethyl N-(tert-butyl)carbamate
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Molecular Formula: C₇H₁₅NO₂
The molecule comprises a carbamate backbone (-OC(=O)N-) with a tert-butyl substituent on the nitrogen and an ethyl ester group (Figure 1).
Synthesis Methods
Ethyl N-tert-butylcarbamate is synthesized via multiple routes, including:
Carbamate Formation from Amines and Carbon Dioxide
A green synthesis approach utilizes CO₂, ethyl alcohol, and tert-butylamine under basic catalysis (e.g., K₂CO₃) at mild conditions (2.5 MPa, 80°C) . This method avoids toxic reagents like phosgene and achieves yields up to 85%.
Reaction:
Patent-Based Synthetic Routes
A Chinese patent (CN104086460B) describes a two-step reduction process for analogous carbamates using sodium borohydride and polyformaldehyde, achieving 84–85% yield . Though focused on methylamino derivatives, this methodology could be adapted for ethyl variants.
Table 1: Comparison of Synthesis Methods
Physical and Chemical Properties
Physicochemical Data
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.20 (t, 3H, CH₂CH₃), 1.40 (s, 9H, C(CH₃)₃), 4.10 (q, 2H, OCH₂), 5.10 (br s, 1H, NH)
Applications
Pharmaceutical Intermediates
Ethyl N-tert-butylcarbamate serves as a precursor in drug synthesis. For example, it is utilized in:
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Non-fused tricyclic compounds: Patent WO2018204532A1 highlights its role in developing inhibitors targeting the Hippo-YAP/TAZ pathway for cancer therapy .
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Antineoplastic agents: Derivatives exhibit activity in PBK (physiologically based kinetic) models for toxicokinetic studies .
Polymer Science
Carbamates like Ethyl N-tert-butylcarbamate are key in manufacturing polyurethanes, foams, and coatings due to their stability and reactivity .
Table 2: Key Applications
| Application | Role | Reference |
|---|---|---|
| Drug Synthesis | Intermediate for antineoplastic agents | |
| Polymer Production | Monomer for polyurethanes | |
| Toxicokinetic Modeling | Reference compound in PBK studies |
Research Advancements
Catalytic Innovations
Recent studies emphasize Pd-catalyzed reactions for efficient carbamate functionalization. For instance, room-temperature amidation reduces energy costs and improves selectivity .
Green Chemistry
The adoption of CO₂ as a C1 source aligns with sustainable practices, minimizing waste and hazardous byproducts .
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